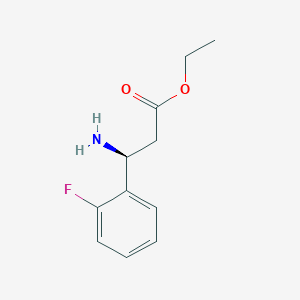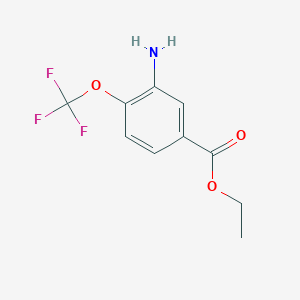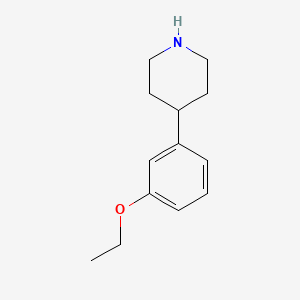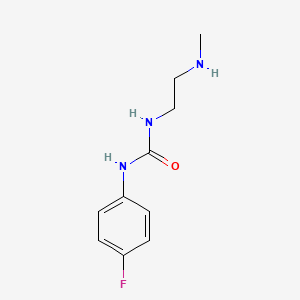![molecular formula C16H11F3N4O3 B15308258 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups, including a nitro group, a trifluoromethyl group, and a benzodiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a methyl-substituted benzene ring, followed by the introduction of a trifluoromethyl group through a fluorination reaction. The benzodiazole moiety is then introduced via a cyclization reaction, and the final benzamide structure is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.
科学研究应用
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The benzodiazole moiety can interact with nucleic acids or proteins, influencing their function.
相似化合物的比较
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and nitro groups but lacks the benzodiazole moiety.
4-nitro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the benzamide group.
Uniqueness
The uniqueness of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzodiazole moiety, in particular, sets it apart from other similar compounds and contributes to its versatility in various research and industrial applications.
属性
分子式 |
C16H11F3N4O3 |
|---|---|
分子量 |
364.28 g/mol |
IUPAC 名称 |
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F3N4O3/c1-8-6-10(23(25)26)3-4-11(8)14(24)22-15-20-12-5-2-9(16(17,18)19)7-13(12)21-15/h2-7H,1H3,(H2,20,21,22,24) |
InChI 键 |
AKYOWAPCCJRFNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















